molecular formula C18H18N4O3 B11312107 N-(2-methoxy-5-methylphenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide

N-(2-methoxy-5-methylphenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No.: B11312107
M. Wt: 338.4 g/mol
InChI Key: AYVLHDXFWOZXFD-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide: is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a methoxy group, a methyl group, and a pyridinyl-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a nitrile oxide under controlled conditions.

    Attachment of the pyridinyl group: The oxadiazole intermediate is then reacted with a pyridine derivative to introduce the pyridinyl group.

    Amide formation: The final step involves the reaction of the intermediate with 2-methoxy-5-methylbenzoic acid to form the desired amide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form a corresponding amine.

    Substitution: The pyridinyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology and Medicine

    Drug Development: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Biological Probes: Use in the development of probes for studying biological processes.

Industry

    Polymer Science: Use in the synthesis of polymers with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The oxadiazole ring and pyridinyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide
  • N-(2-methylphenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide
  • N-(2-methoxy-5-methylphenyl)-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanamide

Uniqueness

The presence of both the methoxy and methyl groups on the phenyl ring, along with the specific positioning of the pyridinyl group, gives N-(2-methoxy-5-methylphenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide unique chemical and biological properties

Properties

Molecular Formula

C18H18N4O3

Molecular Weight

338.4 g/mol

IUPAC Name

N-(2-methoxy-5-methylphenyl)-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanamide

InChI

InChI=1S/C18H18N4O3/c1-12-5-6-15(24-2)14(10-12)20-16(23)7-8-17-21-18(22-25-17)13-4-3-9-19-11-13/h3-6,9-11H,7-8H2,1-2H3,(H,20,23)

InChI Key

AYVLHDXFWOZXFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CCC2=NC(=NO2)C3=CN=CC=C3

Origin of Product

United States

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